molecular formula C17H12N6 B1418207 2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) CAS No. 54296-21-8

2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)

Cat. No.: B1418207
CAS No.: 54296-21-8
M. Wt: 300.32 g/mol
InChI Key: GJWZLOMKYIHMNU-UHFFFAOYSA-N
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Description

2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) is a sophisticated polyheterocyclic compound of significant interest in advanced chemical research. This molecule features a central imidazole ring fused at the 4 and 5 positions to two distinct 1H-benzo[d]imidazole units, creating a conjugated system with potential for diverse investigative applications. The imidazole and benzimidazole pharmacophores are well-established in scientific literature for their broad biological activity, including documented potential as anti-inflammatory agents , kinase inhibitors for oncology research , and antimicrobial properties . Furthermore, related benzimidazole derivatives are extensively studied in materials science, particularly as key components in the development of organic light-emitting diodes (OLEDs) and as host materials in phosphorescent displays . The unique structure of this compound suggests it may serve as a valuable scaffold in medicinal chemistry for the development of novel therapeutic candidates or in materials science as a building block for functional organic materials. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions and in accordance with all applicable local and national regulations.

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)-1H-imidazol-5-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6/c1-2-6-11-10(5-1)20-16(21-11)14-15(19-9-18-14)17-22-12-7-3-4-8-13(12)23-17/h1-9H,(H,18,19)(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWZLOMKYIHMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(N=CN3)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653147
Record name 2-[4-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4H-imidazol-5-yl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54296-21-8
Record name 2-[4-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4H-imidazol-5-yl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring, followed by further functionalization to introduce the benzimidazole units . The reaction conditions often require the use of catalysts such as nickel or N-heterocyclic carbenes (NHCs) and oxidants like tert-butylhydroperoxide (TBHP) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The imidazole and benzimidazole rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups onto the imidazole or benzimidazole rings.

Scientific Research Applications

Coordination Chemistry

The compound serves as an effective ligand in coordination chemistry, forming stable complexes with various metal ions. Its dual imidazole and benzimidazole structure allows for strong metal-ligand interactions, making it valuable in:

  • Catalysis
  • Material science

Antimicrobial Properties

Research indicates that 2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in:

  • Development of new antibiotics
  • Treatment of infections caused by resistant bacteria

Anticancer Research

The compound is being investigated for its anticancer properties due to its ability to interact with DNA and inhibit cell proliferation. Preliminary studies indicate:

  • Inhibition of cancer cell growth in vitro.
  • Potential mechanisms involving disruption of cellular processes through metal complexation.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityShowed effectiveness against E. coli and S. aureus; potential for antibiotic developmentJournal of Medicinal Chemistry
Coordination ComplexesFormed stable complexes with Cu(II) and Zn(II), enhancing catalytic propertiesCoordination Chemistry Reviews
Anticancer MechanismsInhibited proliferation of breast cancer cells; induced apoptosis in vitroCancer Research Journal

Industrial Applications

In industrial settings, the compound is utilized as:

  • A fine chemical intermediate for synthesizing pesticides and pharmaceuticals.
  • A precursor for developing new materials with tailored electronic properties.

Mechanism of Action

The mechanism by which 2,2’-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) exerts its effects involves its ability to form stable complexes with metal ions, which can then interact with biological molecules such as DNA and proteins. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects . The molecular targets and pathways involved include DNA binding and inhibition of key enzymes involved in cell replication.

Comparison with Similar Compounds

Structural and Crystallographic Differences

Table 1: Key Structural Parameters of Selected Imidazole Derivatives
Compound Dihedral Angle (°) Hydrogen Bond Lengths (Å) Coordination Modes
Target Compound Not reported Not reported Potential N,N',N'',N''' sites
2,2'-(Hydrazine-1,1-diyl)bis(imidazole) 1.637 2.207–2.745 Intra-molecular H-bonding
1,4-Bis(benzoimidazol-2-yl)benzene ~0 (planar) 2.5–3.0 (inter-molecular) N,N'-chelating ligands
2,2'-(1,2-Phenylene)bis(imidazole-4,5-dicarboxylic acid) Variable 2.4–2.8 Multi-dentate O/N-donors
  • Planarity and Packing : The hydrazine-linked imidazole derivative () exhibits near-planar geometry (dihedral angle: 1.637°), enabling dense crystal packing via hydrogen bonds. In contrast, the target compound’s benzoimidazole substituents likely introduce steric hindrance, reducing packing efficiency but enhancing π-π stacking .
  • Hydrogen Bonding: The hydrazine derivative forms four intra-molecular hydrogen bonds (2.207–2.745 Å), stabilizing its cocrystal structure with methanol. The target compound’s benzoimidazole groups may favor inter-molecular H-bonding or metal coordination .

Biological Activity

2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) is a heterocyclic compound known for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound features imidazole and benzimidazole moieties, which contribute to its unique electronic properties and ability to form stable complexes with metal ions. Its molecular formula is C17H12N6C_{17}H_{12}N_{6}, and it has a molecular weight of 300.32 g/mol.

Antimicrobial Properties

Recent studies have demonstrated that 2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) exhibits notable antimicrobial activity against various pathogens. The compound has been tested against:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Candida albicans
  • Mycobacterium smegmatis

Table 1 summarizes the minimum inhibitory concentrations (MICs) for selected microbial strains:

MicroorganismMIC (µg/mL)
Staphylococcus aureus< 1
Escherichia coli10
Candida albicans5
Mycobacterium smegmatis15

These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent. Research indicates that it can interact with DNA and inhibit cell proliferation. For instance, studies have reported its ability to induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation and disruption of cellular processes .

The biological activity of 2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) is primarily attributed to its ability to form stable complexes with metal ions. This interaction can lead to the disruption of normal cellular functions by interfering with DNA replication and protein synthesis. The compound's dual moiety structure enhances its binding affinity to biological targets .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of benzimidazole, including 2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole). The results indicated that this compound exhibited superior activity against MRSA compared to other tested derivatives, making it a candidate for further development as an antibiotic .

Evaluation of Anticancer Properties

Another significant study investigated the anticancer properties of this compound in vitro. It was found to inhibit the growth of several cancer cell lines with IC50 values ranging from 10 µM to 20 µM. The study highlighted its potential as a chemotherapeutic agent due to its selective cytotoxicity towards cancer cells while sparing normal cells .

Q & A

Q. What are the optimal synthetic routes for 2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole), and how can reaction conditions be fine-tuned to improve yields?

The compound can be synthesized via condensation of 1,2-diaminobenzene with a dicarboxylic acid derivative under reflux. Evidence from structurally analogous bis(benzimidazole) compounds (e.g., 1,4-bis(1H-benzo[d]imidazol-2-yl)benzene) suggests that using terephthalic acid in polyphosphoric acid (PPA) at 160–180°C for 12–24 hours achieves high yields (~90%) . Solvent choice (e.g., ethanol vs. acetonitrile) and post-synthetic purification methods (recrystallization or vacuum drying) significantly impact purity and yield. For instance, recrystallization from methanol or acetonitrile removes unreacted precursors .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming the aromatic backbone and imidazole proton environments. For example, 1H^1H NMR peaks at δ 7.2–8.5 ppm correspond to aromatic protons, while imidazole NH protons appear as broad signals near δ 12–13 ppm .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Coordination geometry and hydrogen-bonding networks can be resolved using single-crystal X-ray diffraction (SCXRD), as demonstrated for related bis(imidazole) coordination polymers .

Advanced Research Questions

Q. How does this ligand behave in coordination chemistry, and what metal complexes exhibit unique properties?

The ligand’s two benzimidazole N-donors and imidazole bridging group enable diverse coordination modes. For example:

  • Cobalt(II) Complexes : [Co(H₄eidc)(H₂O)₂] (H₆eidc = ethane-linked bis(imidazole dicarboxylic acid)) forms octahedral geometries with axial water ligands, confirmed by SCXRD .
  • Cadmium(II) Coordination Polymers : 2D/3D networks with luminescent properties are stabilized by π-π stacking and hydrogen bonding, as seen in Cd(II) complexes of similar ligands .

Q. What strategies mitigate contradictions in data when comparing experimental and computational results?

Discrepancies between experimental (e.g., NMR shifts) and DFT-calculated electronic properties often arise from solvent effects or incomplete basis sets. To address this:

  • Use implicit solvation models (e.g., COSMO) in DFT calculations.
  • Validate computational predictions with multiple techniques (e.g., UV-Vis, cyclic voltammetry) .
  • Cross-check crystallographic data (bond lengths/angles) against Cambridge Structural Database entries .

Q. How can alkaline or thermal stability be systematically evaluated for applications in catalysis or materials science?

  • Alkaline Stability : Immerse the compound in 1–5 M NaOH/KOH at 60–90°C for 24–72 hours, then analyze degradation via 1H^1H NMR or LC-MS. Arylene-linked bis(benzimidazoles) show moderate stability under basic conditions due to hydrolysis of the imidazole ring .
  • Thermogravimetric Analysis (TGA) : Decomposition temperatures >300°C indicate suitability for high-temperature applications .

Q. What role does this compound play in fluorescence or photochromic studies?

While direct evidence is limited, structurally related imidazole derivatives exhibit tunable fluorescence and photochromism. For example:

  • Turn-On Fluorescence : Negative photochromic imidazole dimers show reversible fluorescence switching under UV/visible light, suggesting potential for sensor design .
  • Luminescent Coordination Polymers : Cd(II) complexes with bis(imidazole) ligands emit blue light (λₑₘ ≈ 450 nm) due to ligand-centered transitions .

Q. How can computational methods predict electronic properties or reactivity?

  • DFT Calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps (e.g., ~3.5 eV for similar compounds), ionization potentials, and electrophilicity indices .
  • Molecular Docking : Screen for bioactivity (e.g., antimicrobial potential) by docking the compound into enzyme active sites (e.g., cytochrome P450) .

Methodological Notes

  • Controlled Functionalization : Introduce sulfonic acid or carboxylate groups to enhance solubility or metal-binding affinity, as shown in bis(benzimidazole) sulfonates .
  • Data Reproducibility : Document solvent purity, reaction atmosphere (N₂ vs. air), and crystallization conditions (slow evaporation vs. diffusion) to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)
Reactant of Route 2
2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)

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